molecular formula C14H12N4 B1341729 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine CAS No. 148611-84-1

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine

Cat. No.: B1341729
CAS No.: 148611-84-1
M. Wt: 236.27 g/mol
InChI Key: FIYOMWDWUASSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the following steps:

    Condensation Reaction: Reacting phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form 1-phenyl-3-methyl-5-pyrazolone.

    Cyclization: The intermediate is then reacted with 4-pyridinecarboxaldehyde under basic conditions to form the desired pyrazole derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation.

    Biological Studies: The compound may bind to specific receptors or enzymes, altering their activity and providing insights into their biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine
  • 4-Phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine
  • 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-thiol

Uniqueness

4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. The position of the pyridinyl group can significantly affect the compound’s binding affinity and selectivity towards biological targets, making it a valuable scaffold for drug design and materials science.

Properties

IUPAC Name

4-phenyl-5-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-14-12(10-4-2-1-3-5-10)13(17-18-14)11-6-8-16-9-7-11/h1-9H,(H3,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYOMWDWUASSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589758
Record name 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148611-84-1
Record name 4-Phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.